molecular formula C22H22N4O B2974491 (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone CAS No. 1326882-07-8

(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone

カタログ番号: B2974491
CAS番号: 1326882-07-8
分子量: 358.445
InChIキー: WDBJOCURZQYIRU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core linked to a 3,6-dihydropyridinyl moiety via a methanone bridge. Its structure combines aromatic and partially saturated rings, which may confer unique physicochemical and pharmacological properties. The 3,4-dimethylphenyl substituent on the triazole ring introduces steric bulk and electron-donating effects, while the phenyl group on the dihydropyridine ring enhances aromatic interactions. This scaffold is of interest in medicinal chemistry due to the prevalence of triazoles in bioactive molecules (e.g., antifungals, kinase inhibitors) and the dihydropyridine motif’s role in redox-active systems .

特性

IUPAC Name

[1-(3,4-dimethylphenyl)triazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-16-8-9-20(14-17(16)2)26-15-21(23-24-26)22(27)25-12-10-19(11-13-25)18-6-4-3-5-7-18/h3-10,14-15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBJOCURZQYIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone represents a unique class of triazole derivatives that exhibit diverse biological activities. This article explores the synthesis, biological mechanisms, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound features a triazole ring fused with a dihydropyridine moiety, which is known for its potential pharmacological properties. The synthesis typically involves the cycloaddition of azides and alkynes to form the triazole ring, followed by further functionalization to introduce the dihydropyridine structure.

Synthetic Route Overview

  • Formation of Triazole Ring : The synthesis begins with a copper-catalyzed azide-alkyne cycloaddition.
  • Dihydropyridine Integration : Subsequent reactions introduce the dihydropyridine moiety through condensation reactions.

The biological activity of this compound is primarily attributed to the triazole ring's ability to interact with various biological targets, including enzymes and receptors. This interaction can inhibit specific biochemical pathways, leading to therapeutic effects.

Pharmacological Profile

Research indicates that derivatives of triazoles exhibit a range of pharmacological activities:

  • Anticancer Activity : Triazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, compounds similar to this one have been tested against various cancer cell lines, demonstrating significant cytotoxicity.
    Cell LineIC50 (μM)Reference
    HCT-116 (Colon)6.2
    T47D (Breast)27.3
  • Antimicrobial Effects : The compound exhibits antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains.

Case Studies

  • Anticancer Activity in vitro : A study evaluated the cytotoxic effects of related triazole compounds on human breast cancer cells (MCF-7). The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy against these cell lines .
  • Antimicrobial Screening : Another study assessed the antimicrobial activity of various triazole derivatives against pathogenic bacteria. The results showed that some compounds exhibited superior antibacterial activity compared to conventional antibiotics .

類似化合物との比較

Key Compounds Analyzed:

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Features a 1,2,4-triazole with sulfonyl and fluorophenyl substituents. The sulfonyl group enhances polarity, contrasting with the dimethylphenyl group in the target compound, which may improve lipophilicity.

Methanone, (3,6-dihydro-4-methyl-2-thioxo-1(2H)-pyridinyl)phenyl (): Contains a thioxo group on the dihydropyridine ring, increasing hydrogen-bonding capacity compared to the target compound’s unmodified dihydropyridine.

1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone (): Larger molecular weight (442.51 g/mol vs. ~370–400 g/mol for the target compound) due to nitro and benzoyl groups. The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating dimethylphenyl group in the target compound .

Physicochemical and Pharmacological Profiles

Property Target Compound Compound from Compound from Compound from
Core Structure 1,2,3-triazole + dihydropyridine 1,2,4-triazole + sulfonyl Dihydropyridine + thioxo Tetrahydro-pyrrole + nitro
Key Substituents 3,4-Dimethylphenyl, phenyl 2,4-Difluorophenyl, sulfonyl Methyl, thioxo Nitro, benzoyl
Molecular Weight ~370–400 (estimated) ~450–480 (estimated) ~250–300 (estimated) 442.51
Lipophilicity (LogP) Moderate (dimethylphenyl) High (fluorophenyl, sulfonyl) Moderate (thioxo) High (nitro, benzoyl)
Synthetic Route Not reported Sodium ethoxide + α-haloketone Not reported Multi-step functionalization
Potential Bioactivity Kinase inhibition (predicted) Antifungal (triazole-based) Redox modulation (thioxo) Cytotoxic (nitro group)

Research Findings and Trends

  • Triazole Variants : 1,2,3-Triazoles (target compound) are less common in drug discovery than 1,2,4-triazoles (), but their click-chemistry compatibility enables modular synthesis .
  • Dihydropyridine Modifications : The absence of a thioxo group (cf. ) in the target compound may reduce redox activity but improve metabolic stability .
  • Substituent Impact : Electron-donating groups (e.g., dimethylphenyl) may enhance membrane permeability compared to electron-withdrawing substituents (e.g., nitro in ) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。